2-(Acetyloxy)-4-methylbenzoic acid

Beschreibung

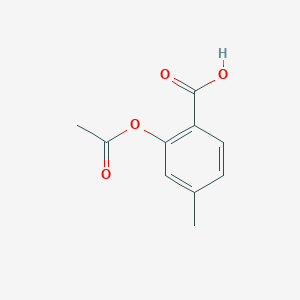

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-acetyloxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-3-4-8(10(12)13)9(5-6)14-7(2)11/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAIGNOSODVIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Acetyloxy 4 Methylbenzoic Acid

Established Reaction Pathways for 2-(Acetyloxy)-4-methylbenzoic Acid Formation

The primary and most established route for synthesizing this compound is through the esterification of the phenolic hydroxyl group of 4-methylsalicylic acid. This transformation is a specific type of acylation reaction.

Esterification Reactions and Optimizations

The synthesis of this compound is achieved via the esterification of the hydroxyl group on 4-methylsalicylic acid (also known as 2-hydroxy-4-methylbenzoic acid). scbt.com This process is analogous to the industrial synthesis of acetylsalicylic acid (aspirin) from salicylic (B10762653) acid. miracosta.edu The reaction involves treating 4-methylsalicylic acid with an acetylating agent. The optimization of this reaction typically focuses on maximizing the yield and purity of the final product by controlling reaction temperature, time, and the choice of reagents and catalysts.

Acylation Strategies and Selectivity

The key reaction is the selective O-acylation of the phenolic hydroxyl group, which is more nucleophilic than the hydroxyl of the carboxylic acid group. Acetic anhydride (B1165640) is a commonly used and effective acylating agent for this purpose because it is inexpensive and the byproduct, acetic acid, can be easily removed or recycled. miracosta.edu Another potent acylating agent is acetyl chloride. guidechem.com The reaction with acetic anhydride is typically performed under controlled temperature conditions to ensure the selective acetylation of the phenolic group while preventing unwanted side reactions. A synthesis for an isomeric compound, 2-(acetyloxy)-5-methylbenzoic acid, was achieved with a near-quantitative yield of 98% by reacting 2-hydroxy-5-methylbenzoic acid with acetic anhydride. chemicalbook.com

Catalytic Systems in this compound Synthesis

To facilitate the acylation reaction, a strong acid catalyst is generally required. The catalyst works by protonating the carbonyl oxygen of the acetic anhydride, making it a more potent electrophile for the attack by the phenolic hydroxyl group. ma.eduuomustansiriyah.edu.iq

Commonly employed catalysts include:

Concentrated Sulfuric Acid (H₂SO₄): A small catalytic amount is highly effective in promoting the reaction. For the synthesis of the related 2-(acetyloxy)-5-methylbenzoic acid, concentrated sulfuric acid was used to achieve a high yield. chemicalbook.com

Phosphoric Acid (H₃PO₄): It is often used as a slightly milder alternative to sulfuric acid in aspirin (B1665792) synthesis. miracosta.edu

Research into more environmentally friendly catalytic systems has explored the use of solid acid catalysts. For instance, in the esterification of salicylic acid, metal oxides like sulphated zirconia have proven to be effective and reusable, offering a greener alternative to homogenous mineral acids. niscpr.res.in

Table 1: Comparative Synthesis Data for Acetyloxy-Methylbenzoic Acid Isomers

| Starting Material | Acetylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-hydroxy-5-methylbenzoic acid | Acetic anhydride | Sulfuric acid | 20 | 1 | 98 | chemicalbook.com |

| 3-methylsalicylic acid | Acetyl chloride | - | - | - | - | guidechem.com |

| 3-methylsalicylic acid | Acetic anhydride | - | - | - | - | guidechem.com |

Note: This table presents data for closely related isomers to illustrate typical reaction conditions. Dashes indicate data not specified in the source.

Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on sustainable chemical manufacturing, research is exploring innovative methods to synthesize compounds like this compound that reduce environmental impact and improve efficiency.

Mechanochemical Synthesis Innovations for this compound

Mechanochemistry, which involves using mechanical force to induce chemical reactions, represents a novel approach to synthesis. This solvent-free method can lead to higher yields, shorter reaction times, and reduced waste. For example, the synthesis of benzilic acid has been achieved by grinding benzil (B1666583) with solid sodium hydroxide (B78521) in a mortar, demonstrating a green chemistry approach. wjpmr.com While a powerful tool for sustainable synthesis, specific studies detailing the mechanochemical production of this compound are not yet widely available in the reviewed literature. However, the principles of mechanosynthesis could foreseeably be applied to the acylation of 4-methylsalicylic acid.

Principles of Green Chemistry in Developing Synthesis Routes

The principles of green chemistry offer a framework for designing safer and more efficient chemical processes. wjpmr.com Applying these to the synthesis of this compound would involve several key considerations:

Safer Solvents and Auxiliaries: The traditional synthesis often uses an excess of acetic anhydride which also acts as the solvent. Green approaches would aim to minimize or replace it with more benign alternatives. Solvent-free methods, such as mechanochemical synthesis, are highly desirable. wjpmr.com

Catalysis: Replacing homogeneous mineral acids like sulfuric acid with recyclable solid acid catalysts, such as sulphated zirconia, aligns with green principles by simplifying product purification and reducing corrosive waste. niscpr.res.in

Energy Efficiency: Exploring energy-efficient methods like microwave-assisted synthesis could significantly reduce reaction times and energy consumption compared to conventional heating. wjpmr.com For instance, some organic reactions that take hours with conventional heating can be completed in minutes under microwave irradiation. wjpmr.com

Atom Economy: The reaction of 4-methylsalicylic acid with acetic anhydride has a good inherent atom economy, as the main byproduct is acetic acid, which can potentially be recovered and reused. miracosta.edu

By integrating these principles, future synthetic routes for this compound can be developed to be not only effective but also economically and environmentally sustainable.

Biomimetic and Chemoenzymatic Synthetic Strategies

Biomimetic and chemoenzymatic synthetic strategies offer promising avenues for the synthesis of this compound, emphasizing environmentally benign conditions and high selectivity. These approaches draw inspiration from natural biosynthetic pathways and leverage the catalytic power of enzymes.

Chemoenzymatic synthesis typically involves the use of isolated enzymes to perform specific chemical transformations. For the preparation of this compound, a key step would be the selective acetylation of 4-methylsalicylic acid. Lipases and esterases are prime candidates for this transformation due to their prevalence in catalyzing acyl transfer reactions. The enzymatic approach offers the potential for high regioselectivity, targeting the phenolic hydroxyl group over the carboxylic acid, and can often be performed under mild, aqueous conditions. Researchers in related fields have successfully employed immobilized enzymes, which can be easily separated from the reaction mixture and reused, enhancing the economic feasibility of the process.

Biomimetic synthesis seeks to replicate complex biological reactions in a laboratory setting. While a direct biomimetic synthesis for this compound is not prominently documented, the general principles can be applied. This could involve designing a synthetic sequence that mimics the presumed biosynthetic pathway of related natural products. For instance, the core structure of 4-methylsalicylic acid is a polyketide, and its formation in nature is catalyzed by polyketide synthases (PKS). A biomimetic approach might involve the use of simplified, non-enzymatic catalysts that mimic the function of PKS to construct the carbon skeleton from simple building blocks. Subsequent selective acetylation would complete the synthesis.

Advanced Synthetic Transformations and Derivatization

Late-stage functionalization (LSF) has emerged as a powerful strategy for the structural diversification of complex molecules like this compound. This approach allows for the introduction of new functional groups into the molecule at a late step in the synthetic sequence, thereby rapidly generating a library of analogs for further investigation.

The aromatic ring of this compound presents several opportunities for LSF. Directed C-H functionalization reactions, utilizing transition metal catalysts, can enable the selective introduction of substituents at positions that are otherwise difficult to access through classical electrophilic aromatic substitution. For example, palladium-catalyzed C-H activation could be employed to introduce aryl, alkyl, or other functional groups at specific positions on the benzene (B151609) ring, guided by the existing substituents.

The carboxylic acid moiety also serves as a versatile handle for derivatization. Standard coupling reactions can be used to convert the carboxylic acid into a wide array of amides, esters, and other derivatives. Furthermore, the development of decarboxylative cross-coupling reactions provides a modern method for replacing the carboxylic acid group with other functionalities, significantly expanding the accessible chemical space.

| Reaction Type | Reagents/Conditions | Potential Products |

| C-H Arylation | Aryl halide, Pd catalyst, ligand, base | Aryl-substituted analogs |

| Amide Coupling | Amine, coupling agent (e.g., HATU, EDC) | Amide derivatives |

| Esterification | Alcohol, acid or base catalyst | Ester derivatives |

| Decarboxylative Coupling | Coupling partner, transition metal catalyst | De-carboxylated and functionalized analogs |

While this compound itself is an achiral molecule, the synthesis of chiral analogs is a significant area of interest, as the introduction of stereocenters can have a profound impact on a molecule's biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule in high purity.

One approach to accessing chiral analogs is through asymmetric catalysis. This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For instance, if a prochiral substrate derived from this compound is subjected to a hydrogenation or a C-C bond-forming reaction in the presence of a chiral transition metal complex, a specific stereoisomer can be obtained with high enantiomeric excess.

Another strategy is to employ chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is subsequently removed. This approach can be effective for controlling stereochemistry in a variety of transformations, including alkylations and aldol (B89426) reactions, on derivatives of this compound. The use of chiral starting materials that are commercially available or readily prepared can also be a straightforward route to chiral analogs.

Process Optimization for Yield and Purity of this compound

The optimization of synthetic processes is crucial for ensuring high yields and purity of this compound, particularly for large-scale production. This involves a systematic study of reaction parameters to identify the most efficient and cost-effective conditions.

A common method for the synthesis of this compound is the acetylation of 4-methylsalicylic acid using acetic anhydride, often with an acid catalyst. To optimize this process, several factors must be considered. The choice of solvent can significantly impact reaction rates and selectivity. The reaction temperature is another critical parameter that needs to be carefully controlled to balance the reaction rate with the potential for side reactions and product degradation.

The stoichiometry of the reagents, particularly the ratio of acetic anhydride to 4-methylsalicylic acid, must be optimized to ensure complete conversion of the starting material while minimizing the use of excess reagents, which can complicate purification. The type and loading of the catalyst are also important variables. While strong acids like sulfuric acid are effective, they can also promote side reactions. Milder catalysts or alternative acetylation methods might be explored to improve the process.

Purification is a key step in obtaining high-purity this compound. Recrystallization is a common technique, and the selection of an appropriate solvent system is critical for achieving high recovery of the pure product. Process analytical technology (PAT) tools, such as in-situ monitoring of the reaction using spectroscopic techniques, can provide real-time data to aid in process understanding and control, leading to improved consistency and quality.

| Parameter | Range/Options | Effect on Yield and Purity |

| Solvent | Acetic acid, toluene, etc. | Influences solubility, reaction rate, and side products. |

| Temperature | 40-100 °C | Higher temperatures increase reaction rate but may lead to impurities. |

| Reagent Molar Ratio | 1:1 to 1:1.5 (4-methylsalicylic acid:acetic anhydride) | Excess acetic anhydride can drive the reaction to completion but requires removal. |

| Catalyst | Sulfuric acid, phosphoric acid, or no catalyst | Catalyst increases reaction rate but can cause side reactions. |

Analytical Characterization of 2 Acetyloxy 4 Methylbenzoic Acid

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Analysis: In a proton NMR spectrum of 2-(acetyloxy)-4-methylbenzoic acid, specific chemical shifts (δ) are expected for the distinct types of protons in the molecule. The acidic proton of the carboxylic acid group is anticipated to appear far downfield, typically above 12 ppm, due to its deshielded nature. The protons of the two methyl groups—one attached to the aromatic ring and the other in the acetyl group—will each produce a singlet, but at different chemical shifts. The methyl group on the benzene (B151609) ring is expected around 2.5 ppm, while the acetyl methyl protons are typically found slightly upfield, around 2.3 ppm. The aromatic protons on the benzene ring will exhibit a complex splitting pattern due to their coupling with each other, with chemical shifts influenced by the positions of the acetyl and methyl substituents.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the carboxylic acid and the ester, the carbon atoms of the two methyl groups, and the six carbons of the aromatic ring. The carbonyl carbon of the carboxylic acid is typically the most deshielded, appearing in the range of 165-175 ppm, while the ester carbonyl carbon will also be in a similar downfield region. The aromatic carbons will have chemical shifts between 120 and 150 ppm, with their exact positions determined by the electronic effects of the substituents. The methyl carbons will appear at the most upfield region of the spectrum.

| Predicted ¹H NMR Chemical Shifts (DMSO-d₆) | Predicted ¹³C NMR Chemical Shifts |

| Chemical Shift (ppm) | Assignment |

| ~12.5 (s, 1H) | Carboxylic acid (-COOH) |

| Aromatic protons (m) | Ar-H |

| ~2.5 (s, 3H) | 4-Methyl (-CH₃) |

| ~2.3 (s, 3H) | Acetyl (-COCH₃) |

Note: The data in this table is based on predicted values and typical chemical shift ranges for the functional groups present in the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and ester functional groups. A very broad absorption band is anticipated in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. Two distinct carbonyl (C=O) stretching bands are also expected. The C=O stretch of the carboxylic acid typically appears around 1700-1725 cm⁻¹, while the C=O stretch of the ester is found at a higher frequency, generally in the 1740–1760 cm⁻¹ range. Additionally, C-O stretching vibrations for both the ester and carboxylic acid will be present in the fingerprint region (1000-1300 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and methyl groups will also be observed.

| Expected IR Absorption Bands | | :--- | :--- | | Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | | 2500–3300 (broad) | O-H stretch | Carboxylic acid | | ~1740–1760 | C=O stretch | Ester | | ~1700–1725 | C=O stretch | Carboxylic acid | | ~1600 | C=C stretch | Aromatic ring | | ~1300 | C-O stretch | Ester, Carboxylic acid |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer structural clues based on the fragmentation pattern. For this compound (C₁₀H₁₀O₄), the molecular weight is 194.18 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 194.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for acetylated compounds is the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), which would result in a fragment ion corresponding to 4-methylsalicylic acid. Another expected fragmentation is the loss of the acetyl group as an acylium ion (CH₃CO⁺, m/z = 43) or the loss of acetic acid (CH₃COOH, 60 Da). The loss of the carboxyl group (-COOH, 45 Da) is also a possible fragmentation pathway. The fragmentation of the related 4-methylbenzoic acid typically shows a strong peak at m/z = 119, corresponding to the loss of a hydroxyl radical, and a base peak at m/z = 91, which is the tropylium (B1234903) ion formed from the tolyl group. nist.gov Similar fragments may be observed for this compound after initial losses of the acetyl or carboxyl groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The primary chromophore in this compound is the substituted benzene ring. Benzoic acid and its derivatives typically exhibit two main absorption bands in the UV region. For 4-methylbenzoic acid in ethanol, absorption maxima (λ_max) are observed at approximately 238 nm and 278 nm. nist.gov The presence of the acetyloxy group at the 2-position is expected to cause a slight shift in the position and intensity of these absorption bands. The electronic transitions responsible for these absorptions are π → π* transitions within the aromatic ring. The exact λ_max values for this compound would need to be determined experimentally but are expected to be in a similar range to other substituted benzoic acids.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating the components of a mixture and for quantifying the amount of a specific compound present.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method is generally suitable for the analysis of this compound due to its moderate polarity.

Method development would typically involve the following considerations:

Column: A C18 (octadecylsilyl) column is a common choice for reversed-phase chromatography and is suitable for retaining and separating benzoic acid derivatives.

Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase and an organic solvent is often employed. The aqueous phase is typically water with a small amount of acid, such as 0.1% trifluoroacetic acid or phosphoric acid, to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. longdom.org The organic modifier is usually acetonitrile (B52724) or methanol (B129727). A gradient program, where the proportion of the organic solvent is increased over time, allows for the efficient elution of compounds with a range of polarities.

Detection: A UV detector is commonly used for the analysis of aromatic compounds like this compound. The detection wavelength would be set at one of the compound's absorption maxima, likely around 230-240 nm or 270-280 nm, to ensure high sensitivity.

Quantification: For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure standard of this compound and plotting the peak area against the concentration. This allows for the determination of the concentration of the compound in unknown samples.

The retention time for this compound under such conditions has been reported to be approximately 8.2 minutes, though this can vary depending on the specific column, mobile phase, and flow rate used.

Gas Chromatography (GC) for Volatile Derivatives Analysis

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and potential for thermal degradation in the hot injector port. To overcome these limitations, the compound is typically converted into a more volatile derivative prior to analysis.

The most common derivatization method for carboxylic acids is esterification, for example, conversion to its methyl ester, methyl 2-acetoxy-4-methylbenzoate. echemi.com This process increases the volatility of the analyte, making it suitable for GC analysis. The derivatization can be achieved by reacting the acid with methanol in the presence of an acid catalyst.

Once derivatized, the sample is injected into the GC system. A typical GC analysis would employ a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (SLB-5ms), to separate the components of the mixture. sigmaaldrich.com The oven temperature is programmed to ramp up gradually, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. nih.govcmbr-journal.com A Flame Ionization Detector (FID) can be used for detection and quantification, while a Mass Spectrometer (MS) can be used for identification.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the unambiguous identification and characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. cmbr-journal.com Following the derivatization described previously, the components eluting from the GC column enter the mass spectrometer. researchgate.net Typically, electron ionization (EI) at 70 eV is used, which bombards the molecules with electrons, causing them to ionize and fragment in a reproducible manner. nih.gov The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The mass spectrum of the methyl ester of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of the acetyl group, the methoxycarbonyl group, and other fragments, allowing for definitive structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): Liquid chromatography-mass spectrometry is a highly sensitive and specific technique that is particularly well-suited for the analysis of this compound as it does not require prior derivatization. nih.gov The analysis is typically performed using a reversed-phase HPLC system, where the compound is separated on a C18 column. nih.gov

The mobile phase often consists of a mixture of water and an organic solvent like methanol or acetonitrile, with a small amount of acid, such as formic acid, to improve peak shape and ionization efficiency. nih.govvu.edu.au After elution from the HPLC column, the analyte enters the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source. ESI allows for soft ionization, which typically keeps the molecule intact. In negative ion mode, this compound (MW: 194.18 g/mol ) is expected to be detected as the deprotonated molecule [M-H]⁻ at an m/z of approximately 193.1. synblock.com Tandem mass spectrometry (MS/MS) can be used to further fragment this ion to obtain structural information for confirmation or to quantify the compound with high selectivity. vu.edu.au

Table 1: Illustrative LC-MS Parameters for Analysis

| Parameter | Setting |

|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.9 µm) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |

| Mobile Phase B | Methanol or Acetonitrile nih.govvu.edu.au |

| Gradient | A gradient elution starting with a high percentage of aqueous phase and increasing the organic phase percentage over time nih.gov |

| Flow Rate | 0.2 - 0.4 mL/min |

| MS System | Quadrupole or Orbitrap Mass Spectrometer nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Mode | Full Scan (e.g., m/z 70-700) and/or tandem MS/MS nih.gov |

| Expected Ion | [M-H]⁻ at m/z 193.1 |

Advanced Purity Assessment and Impurity Profiling

Quantitative and Qualitative Analytical Approaches

The purity assessment of this compound relies on a combination of qualitative and quantitative analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for this purpose. Qualitatively, the identity of the main peak is confirmed by comparing its retention time to that of a certified reference standard.

Quantitatively, the purity is typically determined using an area percent calculation from the HPLC chromatogram, where the area of the main peak is expressed as a percentage of the total area of all observed peaks. For more accurate quantification, a calibration curve is constructed using a reference standard of known concentration.

LC-MS serves as a powerful complementary technique. bldpharm.com Qualitatively, it confirms the identity of the main peak by providing its mass-to-charge ratio. synblock.com This is crucial for distinguishing the target compound from isomers that might have similar retention times in HPLC. While primarily qualitative, LC-MS can also be used for semi-quantitative analysis by comparing peak areas.

Detection and Identification of Synthesis Byproducts

Impurity profiling is a critical step in the characterization of any chemical compound, as the presence of byproducts can have significant implications. The synthesis of this compound typically involves the acetylation of 2-hydroxy-4-methylbenzoic acid. nist.gov Potential impurities can therefore originate from the starting materials or be generated through side reactions.

Common potential synthesis byproducts include:

Unreacted Starting Material: 2-Hydroxy-4-methylbenzoic acid (also known as 4-methylsalicylic acid) is a likely process-related impurity. nist.gov

Positional Isomers: If the 4-methylsalicylic acid starting material contains other isomers (e.g., 3-methylsalicylic acid or 5-methylsalicylic acid), the corresponding acetylated isomers, such as 2-(acetyloxy)-3-methylbenzoic acid or 2-(acetyloxy)-5-methylbenzoic acid, will be present as impurities in the final product. alfa-chemistry.comcymitquimica.com

Related Substances: Other potential impurities could include precursor molecules like 4-methylbenzoic acid or byproducts from the synthesis of the starting materials. nist.gov

Degradation Products: The acetyl ester can be susceptible to hydrolysis, particularly in the presence of moisture, which would lead to the formation of 2-hydroxy-4-methylbenzoic acid.

Advanced hyphenated techniques like LC-MS/MS are essential for the detection and structural elucidation of these impurities. By isolating an impurity peak and subjecting it to fragmentation, its molecular structure can often be determined or inferred, which is crucial for controlling the quality of the final compound.

Table 2: Potential Synthesis-Related Impurities

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Likely Origin |

|---|---|---|---|

| 2-Hydroxy-4-methylbenzoic acid | C₈H₈O₃ | 152.15 | Unreacted starting material, hydrolysis nist.gov |

| 2-(Acetyloxy)-3-methylbenzoic acid | C₁₀H₁₀O₄ | 194.18 | Isomeric impurity alfa-chemistry.com |

| 2-(Acetyloxy)-5-methylbenzoic acid | C₁₀H₁₀O₄ | 194.18 | Isomeric impurity cymitquimica.com |

| 4-Methylbenzoic acid | C₈H₈O₂ | 136.15 | Starting material precursor nist.gov |

Biological Activities and Pharmacological Investigations of 2 Acetyloxy 4 Methylbenzoic Acid

In Vitro Pharmacological Profiling

Antimicrobial Activity Spectrum Evaluation

While the general class of benzoic acid derivatives has been investigated for antimicrobial properties, specific data detailing the activity of 2-(acetyloxy)-4-methylbenzoic acid against a spectrum of bacteria and fungi are not available in the reviewed literature. Studies on related compounds, such as thioureides of 2-(4-methylphenoxymethyl) benzoic acid, have shown antimicrobial effects against various strains, but these findings cannot be directly extrapolated to this compound. Further research is required to determine its Minimum Inhibitory Concentration (MIC) values against common pathogens.

Anti-inflammatory Efficacy Assessment

As a structural analog of acetylsalicylic acid (aspirin), it is hypothesized that this compound may possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net However, specific in vitro studies to confirm and quantify this, such as determining the IC50 values for COX-1 and COX-2 inhibition, have not been identified in the available literature. The anti-inflammatory effects of other, more complex benzoic acid derivatives have been studied, but these are not directly comparable. nih.gov

Antioxidant Potential Determination

The antioxidant capacity of a compound is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. While the methodologies for testing antioxidant potential are well-established, specific studies measuring the antioxidant activity of this compound could not be located. Research on other phenolic and benzoic acid derivatives has demonstrated varying degrees of antioxidant potential, which is often linked to the number and position of hydroxyl groups. nih.gov

Investigation of Other Bioactive Properties (e.g., enzyme inhibition, receptor modulation)

Beyond the primary areas of antimicrobial, anti-inflammatory, and antioxidant activities, the broader bioactive properties of this compound, including its potential for enzyme inhibition or receptor modulation, remain unexplored in the available scientific literature.

Cellular and Molecular Mechanisms of Action

Understanding the cellular and molecular mechanisms is crucial for drug development. For this compound, this would involve identifying its specific biological targets.

Target Identification and Validation Studies

While it can be postulated that the mechanism of action for anti-inflammatory effects might involve COX enzymes, similar to aspirin (B1665792), there is a lack of specific studies to identify and validate the molecular targets of this compound. researchgate.net Research into the specific proteins and cellular pathways that this compound interacts with is necessary to elucidate its mechanism of action.

Receptor Binding and Ligand-Target Interaction Analysis

A thorough search of scientific databases yielded no specific studies on the receptor binding profile or ligand-target interactions of this compound. While computational tools and docking studies are often employed to predict the binding affinity of novel compounds with potential protein targets, such as the work done on 5-acetamido-2-hydroxy benzoic acid derivatives with COX-2 receptors mdpi.com, no such in-silico or experimental data for this compound has been reported.

Signaling Pathway Modulation and Gene Expression Studies

Currently, there is no available research detailing the effects of this compound on specific signaling pathways or its ability to modulate gene expression. Studies on related compounds, for instance, have explored how they might influence pathways involved in inflammation and pain mdpi.com, but equivalent investigations for this compound are absent from the current body of scientific literature.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are fundamental in vitro tools to assess the effects of a compound on cells. abcam.comnih.govaatbio.comthermofisher.comassaygenie.com These assays measure various cellular characteristics, such as metabolic activity, membrane integrity, and ATP content, to determine the number of living and healthy cells. abcam.comaatbio.comthermofisher.com However, no published studies were found that have utilized these methods to evaluate the impact of this compound on any cell line. The table below illustrates common cell viability assays that could be used in future research to characterize this compound.

Table 1: Examples of Cell Viability Assays

| Assay Type | Principle | Endpoint Measured |

| Metabolic Assays | ||

| MTT/XTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. abcam.com | Colorimetric signal proportional to the number of metabolically active cells. |

| Resazurin (B115843) (alamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by viable cells. aatbio.com | Fluorescent or colorimetric signal. aatbio.com |

| ATP Assay | Measurement of ATP, which is present in metabolically active cells, using a luciferase-based reaction. aatbio.com | Luminescent signal proportional to ATP concentration. aatbio.com |

| Membrane Integrity Assays | ||

| Trypan Blue | Dye exclusion method where the dye only penetrates cells with compromised membranes. aatbio.com | Microscopic count of stained (dead) vs. unstained (live) cells. |

| Propidium Iodide (PI) | A fluorescent nucleic acid stain that is impermeant to live cells and therefore only stains dead cells. thermofisher.com | Fluorescent signal in dead cells. |

| Esterase Activity Assays | ||

| Calcein-AM | A non-fluorescent, cell-permeant compound that is cleaved by intracellular esterases in live cells to produce fluorescent calcein. thermofisher.com | Fluorescent signal in live cells. thermofisher.com |

Preclinical Efficacy and Safety Assessments

Comprehensive preclinical evaluations are essential to determine the therapeutic potential and safety of a new chemical entity. This process typically involves studies in animal models and initial toxicity profiling.

In Vivo Animal Model Studies for Therapeutic Effect

No in vivo studies in animal models have been published to assess the therapeutic efficacy of this compound for any potential indication. For comparison, derivatives of 5-acetamido-2-hydroxy benzoic acid have been tested in mice using acetic acid-induced writhing and hot plate tests to evaluate their anti-nociceptive activity. mdpi.com

Preliminary Toxicity and Safety Profiling in Preclinical Systems

There is a lack of available data regarding the preclinical toxicity and safety profile of this compound. While safety data sheets exist for its methyl ester, providing handling and first-aid measures echemi.com, and for related compounds like p-toluic acid sigmaaldrich.com, this information does not substitute for a formal preclinical safety evaluation.

Pharmacodynamic Responses in Biological Systems

The pharmacodynamic responses, which describe what a drug does to the body, for this compound have not been characterized. Research into the pharmacodynamics of this specific compound is necessary to understand its potential biological effects.

Metabolic Pathways and Biotransformation of 2 Acetyloxy 4 Methylbenzoic Acid

Phase I Metabolic Transformations

Phase I reactions are typically characterized by the introduction or exposure of functional groups, which prepares the compound for subsequent Phase II conjugation reactions. For 2-(Acetyloxy)-4-methylbenzoic acid, the primary Phase I transformations are expected to involve hydrolysis of the ester linkage and oxidation of the methyl group.

Hydrolysis of the Acetyloxy Moiety

The most immediate and primary metabolic step for this compound is predicted to be the hydrolysis of its acetyloxy group. This reaction is analogous to the rapid deacetylation of acetylsalicylic acid to its active metabolite, salicylic (B10762653) acid, a process well-documented to be catalyzed by various esterases in the plasma, liver, and other tissues. nih.govnih.gov This enzymatic cleavage would yield acetic acid and the principal metabolite, 4-methylsalicylic acid.

Table 1: Predicted Phase I Hydrolysis of this compound

| Substrate | Enzymes | Primary Metabolite | By-product |

|---|---|---|---|

| This compound | Esterases (e.g., in plasma, liver) | 4-Methylsalicylic acid | Acetic acid |

Oxidative Pathways, Including Cytochrome P450 (CYP) Mediated Reactions

Following the initial hydrolysis, the resulting 4-methylsalicylic acid is expected to undergo further Phase I oxidative metabolism. The primary target for oxidation is the methyl group at the para-position of the benzene (B151609) ring. This type of reaction is commonly mediated by the cytochrome P450 (CYP) superfamily of enzymes. Research on para-substituted benzoic acids has shown that CYP enzymes, such as those from the CYP199A4 family, can hydroxylate alkyl substituents.

This oxidative process is likely to occur in a stepwise manner, beginning with the hydroxylation of the methyl group to form 4-(hydroxymethyl)salicylic acid. This intermediate can then be further oxidized to an aldehyde, 4-formylsalicylic acid, and subsequently to a carboxylic acid, yielding 2-hydroxyterephthalic acid.

Table 2: Predicted Phase I Oxidative Pathway of 4-Methylsalicylic Acid

| Substrate | Enzymes | Metabolites |

|---|---|---|

| 4-Methylsalicylic acid | Cytochrome P450 (CYP) enzymes | 4-(Hydroxymethyl)salicylic acid |

| 4-(Hydroxymethyl)salicylic acid | Alcohol dehydrogenase | 4-Formylsalicylic acid |

| 4-Formylsalicylic acid | Aldehyde dehydrogenase | 2-Hydroxyterephthalic acid |

Reductive Transformations (if applicable)

Based on the chemical structure of this compound and its predicted metabolites, reductive transformations are not anticipated to be a significant metabolic pathway. The functional groups present (ester, carboxylic acid, hydroxyl, and methyl) are generally not susceptible to major reductive metabolism in vivo.

Phase II Conjugation Reactions

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which increases their water solubility and facilitates their excretion from the body. For 4-methylsalicylic acid and its oxidized derivatives, the principal conjugation pathways are expected to be glucuronidation and amino acid conjugation.

Glucuronidation Processes and Enzyme Involvement

Glucuronidation is a major Phase II metabolic pathway for compounds containing hydroxyl or carboxylic acid functional groups. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Salicylic acid, the structural analog of 4-methylsalicylic acid, is known to form both phenolic and acyl glucuronides. nih.gov Therefore, it is highly probable that 4-methylsalicylic acid undergoes similar conjugation.

The phenolic hydroxyl group of 4-methylsalicylic acid can be conjugated with glucuronic acid to form 4-methylsalicylic acid phenolic glucuronide. Similarly, the carboxylic acid group can form an ester linkage with glucuronic acid, resulting in 4-methylsalicylic acid acyl glucuronide. Various UGT isoforms, including members of the UGT1A and UGT2B families, are known to be involved in the glucuronidation of salicylates. nih.gov

Table 3: Predicted Phase II Glucuronidation of 4-Methylsalicylic Acid

| Substrate | Enzyme Family | Conjugate Metabolites |

|---|---|---|

| 4-Methylsalicylic acid | UDP-glucuronosyltransferases (UGTs) | 4-Methylsalicylic acid phenolic glucuronide |

| 4-Methylsalicylic acid | UDP-glucuronosyltransferases (UGTs) | 4-Methylsalicylic acid acyl glucuronide |

Glycine (B1666218) Conjugation and Other Amino Acid Conjugations

The conjugation of carboxylic acids with amino acids, particularly glycine, is another important Phase II metabolic route. Benzoic acid is classically known to be conjugated with glycine to form hippuric acid. Salicylic acid also undergoes glycine conjugation to form salicyluric acid. reactome.orgnih.gov It is therefore reasonable to predict that the carboxylic acid moiety of 4-methylsalicylic acid can be activated to a Coenzyme A (CoA) thioester, which then reacts with glycine to form 4-methylsalicyluric acid. While glycine is the most common amino acid involved in such conjugations, conjugation with other amino acids is also possible, though generally to a lesser extent. Interestingly, 4-methylsalicylic acid has been identified as an inhibitor of a medium chain acyl-CoA synthetase, an enzyme involved in the initial step of glycine conjugation, suggesting a direct interaction with this metabolic pathway. sigmaaldrich.com

Table 4: Predicted Phase II Glycine Conjugation of 4-Methylsalicylic Acid

| Substrate | Process | Conjugate Metabolite |

|---|---|---|

| 4-Methylsalicylic acid | Activation to CoA thioester followed by conjugation with glycine | 4-Methylsalicyluric acid |

Sulfation and Methylation Pathways

The biotransformation of xenobiotics often involves a series of enzymatic reactions to increase their water solubility and facilitate their excretion from the body. Phase II metabolic reactions, such as sulfation and methylation, are critical in this process.

Methylation: Methylation is another potential, albeit likely minor, metabolic pathway. This reaction involves the transfer of a methyl group, typically from S-adenosylmethionine (SAMe), to a suitable functional group. While less common for carboxylic acids, methylation of the hydroxyl group of the hydrolyzed metabolite, 4-methylsalicylic acid, could theoretically occur, catalyzed by catechol-O-methyltransferase (COMT) or other methyltransferases. However, methylation is more commonly associated with catechol-containing compounds. nih.gov

Identification and Characterization of Metabolites

The identification of metabolites is crucial for understanding the biological activity and potential toxicity of a compound. This process typically involves in vitro studies using liver microsomes or hepatocytes, followed by in vivo studies and analysis of biological fluids using techniques like mass spectrometry. nih.govresearchgate.netnih.gov

Determination of Active and Inactive Metabolites

Given the structural similarity to aspirin (B1665792), the primary metabolic step for this compound is expected to be the rapid hydrolysis of the ester bond, yielding 4-methylsalicylic acid and acetic acid.

Active Metabolites: The primary metabolite, 4-methylsalicylic acid , is predicted to be the main active metabolite, analogous to salicylic acid from aspirin. Salicylic acid is responsible for the anti-inflammatory and analgesic effects of aspirin. nih.gov The pharmacological activity of 4-methylsalicylic acid would need to be experimentally determined.

Inactive Metabolites: Subsequent conjugation of 4-methylsalicylic acid with glucuronic acid, glycine, or sulfate (B86663) would likely lead to the formation of inactive metabolites that are more readily excreted. These would include 4-methylsalicyluric acid (a glycine conjugate) and 4-methylsalicylic acid glucuronides (both phenolic and acyl glucuronides). These conjugated metabolites are generally considered pharmacologically inactive and are designed for elimination from the body. nih.gov

Detection of Potentially Reactive or Toxic Metabolites

The biotransformation of phenolic compounds can sometimes lead to the formation of reactive metabolites that can cause cellular damage.

One potential area of concern for compounds like 4-methylsalicylic acid is the formation of quinone methides . These are highly electrophilic species that can be formed through the oxidation of 4-alkylphenols, a reaction that can be catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov Quinone methides can react with cellular nucleophiles such as proteins and DNA, potentially leading to toxicity. nih.gov The presence of the methyl group at the 4-position of the salicylic acid backbone makes the formation of a quinone methide a theoretical possibility. However, the likelihood and toxicological significance of such a metabolite for this compound have not been studied.

Factors Modulating Metabolic Disposition

The rate and extent of drug metabolism can vary significantly between individuals due to both environmental and genetic factors.

Influence of Enzyme Induction and Inhibition

The activity of metabolic enzymes can be altered by co-administered drugs, dietary components, and environmental chemicals.

Enzyme Induction: This process involves an increased synthesis of metabolic enzymes, leading to faster metabolism of a substrate drug. youtube.comyoutube.com For instance, certain drugs can induce the activity of CYP enzymes. Studies on aspirin have shown that it can induce CYP2C19 activity. researchgate.netnih.gov It is plausible that this compound or its metabolites could also act as inducers of specific CYP or other metabolic enzymes, although this would require experimental verification. Induction of enzymes responsible for the metabolism of 4-methylsalicylic acid would be expected to decrease its plasma concentration and potentially its therapeutic effect.

Enzyme Inhibition: Conversely, enzyme inhibition leads to decreased metabolic activity and can result in higher plasma concentrations of a drug, potentially increasing the risk of toxicity. youtube.com Salicylic acid itself has been shown to inhibit certain sulfotransferases. nih.gov If 4-methylsalicylic acid also inhibits these or other enzymes, it could affect its own metabolism or that of co-administered drugs that are substrates for the same enzymes.

Role of Genetic Polymorphisms in Metabolism

Genetic variations in the genes encoding metabolic enzymes can lead to inter-individual differences in drug metabolism and response.

UDP-Glucuronosyltransferases (UGTs): UGTs are a superfamily of enzymes responsible for glucuronidation, a major metabolic pathway for salicylic acid. nih.gov Several UGT enzymes, including UGT1A6, are involved in the glucuronidation of salicylic acid, and genetic polymorphisms in these enzymes have been shown to affect aspirin metabolism. nih.govnih.govresearchgate.net Individuals with certain UGT1A6 variants may have reduced enzyme activity, leading to slower elimination of salicylates. researchgate.netresearchgate.net It is highly probable that genetic polymorphisms in UGT enzymes would also influence the glucuronidation of 4-methylsalicylic acid.

Sulfotransferases (SULTs): Genetic polymorphisms in SULT enzymes, such as SULT1A1, are also known and can affect the sulfation of various drugs. nih.gov While sulfation is a minor pathway for salicylic acid, genetic variations in SULTs could still contribute to the variability in the metabolic profile of this compound among individuals.

Cytochrome P450 (CYP) Enzymes: Polymorphisms in CYP genes, such as CYP2C9 which is involved in aspirin metabolism, can also lead to altered metabolic activity. nih.gov If CYP enzymes play a role in the metabolism of 4-methylsalicylic acid, for example through hydroxylation of the methyl group or the aromatic ring, then genetic variations in these enzymes could impact its clearance.

Data Tables

Table 1: Predicted Metabolic Pathways for this compound

| Pathway | Enzyme Family | Predicted Metabolite(s) | Notes |

| Hydrolysis | Esterases | 4-methylsalicylic acid | Expected to be the primary and rapid initial metabolic step. |

| Glycine Conjugation | N-acyltransferases | 4-methylsalicyluric acid | A major pathway for salicylic acid, likely significant for 4-methylsalicylic acid as well. |

| Glucuronidation | UGTs | 4-methylsalicylic acid acyl glucuronide, 4-methylsalicylic acid phenolic glucuronide | A major pathway for salicylic acid, expected to be significant for 4-methylsalicylic acid. |

| Sulfation | SULTs | 4-methylsalicylic acid sulfate | A minor pathway for salicylic acid, likely also minor for 4-methylsalicylic acid. nih.gov |

| Oxidation | CYPs | Hydroxylated metabolites, potentially a quinone methide | Theoretical pathway; the methyl group or aromatic ring could be hydroxylated. Quinone methide formation is a potential toxic pathway. nih.gov |

| Methylation | Methyltransferases | Methylated derivatives of 4-methylsalicylic acid | A minor and less likely pathway. |

Table 2: Predicted Metabolites of this compound and Their Likely Activity Status

| Metabolite | Predicted Activity | Basis of Prediction |

| 4-methylsalicylic acid | Active | Analogy to salicylic acid, the active metabolite of aspirin. nih.gov |

| 4-methylsalicyluric acid | Inactive | Conjugated metabolites are typically inactive and targeted for excretion. |

| 4-methylsalicylic acid glucuronides | Inactive | Conjugated metabolites are typically inactive and targeted for excretion. |

| 4-methylsalicylic acid sulfate | Inactive | Conjugated metabolites are typically inactive and targeted for excretion. |

| Quinone methide of 4-methylsalicylic acid | Reactive/Toxic | Potential electrophilic metabolite that could bind to cellular macromolecules. nih.gov |

Impact of Gut Microbiota on Biotransformation

The metabolic fate of xenobiotics, including pharmaceutical compounds, is significantly influenced by the vast and diverse microbial community residing in the human gastrointestinal tract. The gut microbiota possesses a rich arsenal (B13267) of enzymes capable of performing a wide array of biotransformation reactions that are not encoded in the human genome. In the context of this compound, the gut microbiota is hypothesized to play a pivotal role, primarily through the initial hydrolysis of the ester bond, a critical step that precedes further metabolic transformations and systemic absorption.

The primary biotransformation of this compound mediated by the gut microbiota is the hydrolysis of its acetyl ester group. This reaction is catalyzed by a broad spectrum of microbial enzymes known as carboxylesterases. These enzymes are abundantly expressed by various members of the gut microbiota, including species from the phyla Bacteroidetes and Firmicutes. nih.govpnas.org The enzymatic action of these microbial esterases cleaves the ester bond, yielding two primary metabolites: 4-methylsalicylic acid and acetate. nih.gov This initial hydrolysis is a crucial activation step, as the pharmacological and further metabolic profile of the resulting 4-methylsalicylic acid differs from that of the parent acetylated compound.

The capacity of the gut microbiota to deacetylate compounds is well-documented. For instance, microbial carbohydrate esterases are known to remove acetyl groups from various dietary polysaccharides, demonstrating the widespread presence of this enzymatic machinery in the gut environment. nih.gov Similarly, studies on other acetylated drugs have shown that gut bacteria can efficiently hydrolyze acetyl esters, thereby altering the bioavailability and activity of these compounds. The sialate O-acetylesterase EstA from gut Bacteroidetes species, for example, is capable of cleaving acetyl esters from sialoglycans, highlighting the functional diversity of microbial esterases. nih.gov

Following the initial hydrolysis, the resulting 4-methylsalicylic acid may undergo further metabolism by the gut microbiota. While specific pathways for 4-methylsalicylic acid have not been extensively detailed in the literature, the metabolic fate of structurally similar compounds, such as salicylic acid and other aromatic compounds, provides insights into potential subsequent biotransformation routes. One plausible pathway is the decarboxylation of 4-methylsalicylic acid. Aromatic amino acid decarboxylases produced by various gut bacteria, including those from the genera Clostridium and Ruminococcus, are known to catalyze the removal of carboxyl groups from aromatic molecules. nih.gov This reaction would convert 4-methylsalicylic acid into p-cresol.

The degradation of salicylic acid by various bacteria, including Pseudomonas species, often proceeds through the formation of catechol, which is then subject to ring cleavage. nih.govscielo.br It is conceivable that gut microbes could employ similar pathways for the degradation of 4-methylsalicylic acid.

The biotransformation of this compound by the gut microbiota is a key determinant of its metabolic profile. The initial and most significant step is the hydrolysis of the acetyl ester by a wide range of microbial carboxylesterases, leading to the formation of 4-methylsalicylic acid and acetate. Subsequent metabolism of 4-methylsalicylic acid by the gut microbiota may occur through various pathways, including decarboxylation.

Table 1: Postulated Biotransformation of this compound by Gut Microbiota

| Step | Reaction | Substrate | Key Enzymes/Microbial Groups | Metabolite(s) |

| 1 | Hydrolysis | This compound | Carboxylesterases (from Bacteroidetes, Firmicutes) | 4-Methylsalicylic acid, Acetate |

| 2 | Decarboxylation (Postulated) | 4-Methylsalicylic acid | Aromatic acid decarboxylases (from Clostridium, Ruminococcus) | p-Cresol |

| 3 | Oxidative Decarboxylation (Postulated) | 4-Methylsalicylic acid | Salicylate hydroxylase-like enzymes | Catechol-like intermediates |

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of 2 Acetyloxy 4 Methylbenzoic Acid Analogs

Rational Design and Synthesis of Structural Analogs

The rational design of analogs of 2-(acetyloxy)-4-methylbenzoic acid involves systematic structural modifications to probe the chemical space around the parent molecule. The synthesis of these analogs typically involves multi-step organic chemistry routes, starting from commercially available substituted benzoic acids.

The acetyloxy group at the 2-position is a key feature of this compound, analogous to the acetyloxy group in aspirin (B1665792). Modifications to this group can significantly impact the compound's activity. The ester linkage is susceptible to hydrolysis by esterases, and altering this group can modulate the compound's stability and prodrug characteristics.

Key modifications could include:

Varying the Acyl Chain: Replacing the acetyl group with other acyl groups (e.g., propionyl, butyryl) can alter lipophilicity and steric bulk, potentially influencing binding to target enzymes.

Bioisosteric Replacement: The ester oxygen can be replaced with other functional groups, such as an amide. Amides generally exhibit greater metabolic stability compared to esters. fip.org For example, the replacement of an ester with an amide has been a strategy in the design of various enzyme inhibitors.

Introduction of Different Ester Moieties: Instead of a simple acetyl group, more complex ester functionalities could be introduced, potentially to target specific enzymes or improve tissue selectivity.

A hypothetical series of analogs with modified acetyloxy groups is presented in Table 1.

Table 1: Hypothetical Analogs with Modified Acetyloxy Groups

| Compound ID | Modification to Acetyloxy Group | Rationale |

| I | Propionyloxy | Increased lipophilicity |

| II | Benzoyloxy | Introduction of aromatic interactions |

| III | Acetamido | Increased metabolic stability |

The methyl group at the 4-position of the benzoic acid ring influences the electronic properties and lipophilicity of the molecule. Its position and nature can be varied to explore their impact on biological activity. A literature analysis of over 2000 cases of adding a methyl group to a lead compound revealed that a significant increase in activity is a relatively rare but possible event, often due to favorable conformational changes or interactions within a hydrophobic pocket of the target protein. nih.gov

Systematic variations could include:

Positional Isomers: Moving the methyl group to the 3- or 5-position would alter the molecule's electronic and steric profile.

Homologation: Replacing the methyl group with larger alkyl groups (ethyl, propyl) would increase lipophilicity.

Substitution with Electron-Withdrawing/Donating Groups: Replacing the methyl group with groups like a chloro, fluoro, or methoxy (B1213986) group would modulate the electronic properties of the aromatic ring. For instance, in a study of salicylic (B10762653) acid derivatives, the presence of halogens on the phenyl ring B showed noticeable improvements in potency, with the type and position of the halogen being critical. nih.gov

Table 2 illustrates potential analogs based on methyl group variations.

Table 2: Hypothetical Analogs with Methyl Group Variations

| Compound ID | Modification of Methyl Group | Rationale |

| IV | 3-Methyl isomer | Altered steric and electronic effects |

| V | 4-Ethyl substituent | Increased lipophilicity |

| VI | 4-Chloro substituent | Introduction of electron-withdrawing group |

The benzoic acid core is crucial for the acidic nature of the compound and its ability to participate in key interactions with biological targets. The carboxyl group is often essential for activity in many benzoic acid derivatives, acting as a key binding motif.

Modifications to the core structure could involve:

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid could be replaced with other acidic functional groups like a tetrazole, which has a similar pKa and planar geometry. nih.gov However, in some cases, this replacement can lead to a loss of activity. nih.gov

Introduction of Additional Substituents: Adding other functional groups to the benzoic acid ring can further probe the SAR. For example, the introduction of a nitro group at the 4-position of salicylic acid has been found to be beneficial for antimycobacterial activity. nih.gov

Table 3 presents hypothetical analogs with a modified benzoic acid core.

Table 3: Hypothetical Analogs with Modified Benzoic Acid Core

| Compound ID | Modification of Benzoic Acid Core | Rationale |

| VII | Tetrazole replacement of carboxylic acid | Bioisosteric replacement to mimic acidity |

| VIII | Pyridine core instead of benzene (B151609) | Introduction of a heteroatom for new interactions |

| IX | Additional 5-fluoro substituent | Modulation of electronic properties |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

The first step in QSAR modeling is the selection and calculation of molecular descriptors that encode the structural and physicochemical properties of the molecules. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the partition coefficient (LogP) being the most common.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices.

In a QSAR study on acyl salicylic acid derivatives, hydrophobicity (LogP) and molecular energy (Etotal) were found to contribute significantly to the pain inhibitory action, highlighting the importance of these descriptors. fip.orgfip.org

Once the descriptors are calculated, statistical methods are used to develop a predictive model. Multiple Linear Regression (MLR) is a common technique used to build a linear equation that relates the descriptors to the biological activity. fip.org Other machine learning methods, such as partial least squares (PLS), support vector machines (SVM), and artificial neural networks (ANN), can also be employed to build more complex, non-linear models.

For a series of this compound analogs, a QSAR model might take the following general form:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where c0, c1, c2, ... are coefficients determined by the regression analysis.

The predictive power of the developed QSAR model is assessed using statistical parameters such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the external validation coefficient (pred_R²). A robust and validated QSAR model can then be used to virtually screen a library of designed analogs and prioritize those with the highest predicted activity for synthesis and biological testing, thereby accelerating the drug discovery process.

Validation and Applicability Domain of QSAR Models

The predictive power and reliability of Quantitative Structure-Activity Relationship (QSAR) models are fundamentally dependent on rigorous validation and a well-defined applicability domain. For analogs of this compound, which are derivatives of the widely studied acetylsalicylic acid (aspirin), establishing robust QSAR models is crucial for predicting their biological activities, such as their anti-inflammatory or anticancer effects.

Validation of these models is a multi-faceted process, encompassing both internal and external validation techniques. Internal validation, often assessed using the leave-one-out cross-validation correlation coefficient (Q²), ensures the model's stability and robustness. External validation, on the other hand, evaluates the model's ability to predict the activity of new, untested compounds. This is typically quantified by the external validation correlation coefficient (R²ext). For a QSAR model to be considered predictive, it must meet established statistical criteria for these parameters.

A critical aspect of QSAR modeling is the definition of the applicability domain (AD). The AD represents the chemical space of compounds for which the model can make reliable predictions. This is determined by the range of the descriptors used to build the model. Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. For this compound analogs, the AD would be defined by the diversity of the substituents on the aromatic ring and the properties of the acyloxy group in the training set.

| Validation Parameter | Description | Typical Acceptable Value |

| Q² (Cross-validated R²) | An internal validation metric that assesses the predictive ability of the model. | > 0.5 |

| R²ext (External R²) | An external validation metric that measures the model's performance on a test set. | > 0.6 |

| Applicability Domain | The chemical space for which the model provides reliable predictions. | Defined by the range of descriptor values of the training set. |

Structure-Kinetic Relationship (SKR) Analysis

Investigation of Binding Kinetics to Biological Targets

The primary biological targets for aspirin and its analogs are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. The irreversible acetylation of a serine residue (Ser-530) in the active site of these enzymes by aspirin is a well-known mechanism. For analogs of this compound, the rate of this acetylation, as well as the initial non-covalent binding events, are key kinetic parameters.

Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to measure the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). The residence time (1/kₒff) of the compound in the binding pocket is an increasingly recognized determinant of its pharmacological effect. For irreversible inhibitors like aspirin and its analogs, the rate of covalent bond formation (kᵢₙₐ꜀ₜ) is a critical parameter.

Correlation between Structural Features and Kinetic Parameters

SKR analysis of this compound analogs would involve systematically modifying the structure, for instance, by altering the position and nature of the methyl group on the benzene ring, and measuring the resulting changes in kₒₙ, kₒff, and kᵢₙₐ꜀ₜ. For example, the electronic properties and steric bulk of substituents can significantly impact the accessibility of the acetyl group to the target serine residue, thereby influencing the rate of acetylation.

| Structural Modification | Potential Impact on Kinetic Parameters |

| Position of the methyl group | May influence the orientation of the molecule in the binding site, affecting both kₒₙ and kₒff. |

| Nature of the substituent at the 4-position | Electron-donating or withdrawing groups can alter the reactivity of the acetyl group, thus modulating kᵢₙₐ꜀ₜ. |

| Modifications to the acyloxy group | Changes to the leaving group ability of the carboxylate can directly impact the rate of acylation. |

Computational Approaches in SAR/SKR Studies

Computational methods are indispensable tools in modern drug discovery, providing detailed insights into the molecular interactions that govern both the activity and kinetics of drug candidates.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its target protein. For this compound analogs, docking studies into the active sites of COX-1 and COX-2 can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. These studies can help rationalize the observed SAR and guide the design of more potent analogs. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. MD simulations can be used to assess the stability of the docked poses and to explore the conformational changes that occur upon ligand binding. For SKR studies, MD simulations can be employed to investigate the dissociation pathways of ligands from the binding site, providing insights into the factors that determine residence time.

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based approaches are valuable in the study of this compound analogs.

Ligand-based drug design is employed when the three-dimensional structure of the target is unknown or when a large number of active compounds are available. Pharmacophore modeling, a key ligand-based method, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active.

Structure-based drug design relies on the known 3D structure of the biological target. Molecular docking, as mentioned earlier, is a cornerstone of this approach. By visualizing the interactions between the ligand and the protein, medicinal chemists can rationally design modifications to improve binding affinity and selectivity. For aspirin analogs, the crystal structures of COX-1 and COX-2 in complex with various inhibitors provide a solid foundation for structure-based design efforts.

Derivatization Strategies and Research Applications of 2 Acetyloxy 4 Methylbenzoic Acid

Chemical Derivatization for Enhanced Analytical Detection and Separation

Chemical derivatization is a technique used to convert an analyte into a product that has properties more suitable for a particular analytical method. For 2-(Acetyloxy)-4-methylbenzoic acid, derivatization could improve its volatility for gas chromatography (GC) or enhance its detectability for high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

The carboxylic acid group of this compound is the primary target for derivatization. Common strategies for carboxylic acids include esterification, amidation, and the introduction of a fluorophore or a readily ionizable group.

Esterification: Conversion of the carboxylic acid to an ester can increase volatility for GC analysis. Reagents like diazomethane, alkyl halides in the presence of a base, or silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed. For instance, reaction with methanol (B129727) in the presence of an acid catalyst would yield the methyl ester, methyl 2-(acetyloxy)-4-methylbenzoate.

Amidation: Reaction with an amine in the presence of a coupling agent, such as a carbodiimide, would form an amide. This can be particularly useful for introducing a specific tag for detection.

Fluorogenic Derivatization: For enhanced sensitivity in fluorescence detection with HPLC, the carboxylic acid can be reacted with a fluorescent labeling reagent. A common reagent is 4-bromomethyl-7-methoxycoumarin, which reacts with the carboxylate salt of the analyte.

The following table summarizes potential derivatization reagents for this compound for chromatographic analysis.

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Technique | Potential Advantage |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic Acid | Trimethylsilyl ester | GC-MS | Increased volatility and thermal stability |

| Diazomethane | Carboxylic Acid | Methyl ester | GC-MS | High yield for esterification |

| 4-Bromomethyl-7-methoxycoumarin | Carboxylic Acid | Coumarin ester | HPLC-Fluorescence | High sensitivity detection |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an amine | Carboxylic Acid | Amide | LC-MS | Introduction of a specific tag or ionizable group |

Imaging mass spectrometry (IMS) is a powerful technique to visualize the spatial distribution of molecules in tissue sections. However, the detection of certain analytes can be limited by poor ionization efficiency. On-tissue chemical derivatization (OTCD) can enhance the ionization of target molecules. For an acidic compound like this compound, reagents that introduce a permanently charged group or a group with high proton affinity would be beneficial for matrix-assisted laser desorption/ionization (MALDI) or desorption electrospray ionization (DESI) imaging.

Potential OTCD reagents could include those that react with the carboxylic acid moiety to attach a quaternary amine or a phosphonium group. This would lead to a significant enhancement in signal intensity in positive-ion mode mass spectrometry. Research on other carboxylic acids has demonstrated the utility of reagents like Girard's reagent T for this purpose.

Derivatization for Investigating Prodrug Potential

A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. Derivatization of this compound could be explored to create prodrugs with improved physicochemical or pharmacokinetic properties.

The primary goal in prodrug design is to create a derivative that is stable until it reaches the target site, where it should be efficiently converted to the active compound. For this compound, bioreversible derivatives could be synthesized by modifying the carboxylic acid group.

Ester Prodrugs: Simple alkyl or aryl esters can be synthesized to increase lipophilicity and potentially enhance membrane permeability. These esters would be designed to be hydrolyzed by esterases in the body to release the parent compound. The challenge with aspirin-like compounds is that derivatization of the benzoic acid group can accelerate the hydrolysis of the acetyl group, leading to the release of a salicylic (B10762653) acid derivative rather than the desired acetylated form. nih.govcardiff.ac.uk

Amide Prodrugs: Amides are generally more stable to hydrolysis than esters. Synthesis of an amide prodrug could offer a different release profile.

Acyloxymethyl Esters: These are a common type of prodrug for carboxylic acids, designed for enzymatic cleavage.

Once synthesized, the stability and activation of these potential prodrugs would need to be evaluated in vitro. This typically involves incubating the derivatives in various biological media.

Stability Studies: The stability of the prodrugs would be assessed in chemical buffer solutions at different pH values (e.g., simulating gastric and intestinal fluids) and in the presence of plasma or tissue homogenates.

Enzymatic Hydrolysis: The rate of conversion of the prodrug to this compound would be monitored over time using techniques like HPLC. This would help to identify the enzymes responsible for the activation (e.g., esterases, amidases).

The following table outlines a hypothetical in vitro evaluation of a potential ester prodrug of this compound.

| In Vitro System | Parameter Measured | Expected Outcome for a Viable Prodrug |

| Simulated Gastric Fluid (pH 1.2) | Rate of hydrolysis | Slow hydrolysis, indicating stability in the stomach |

| Simulated Intestinal Fluid (pH 6.8) | Rate of hydrolysis | Moderate to rapid hydrolysis, indicating potential for absorption and activation in the intestine |

| Human Plasma | Rate of hydrolysis | Rapid hydrolysis to the parent compound |

| Liver Microsomes | Rate of metabolism | Conversion to the parent compound and identification of other metabolites |

Synthesis of Derivatized Probes for Biological Research

To study the mechanism of action or the distribution of this compound, derivatized probes can be synthesized. These probes typically contain a reporter group, such as a fluorescent tag, a biotin moiety for affinity purification, or a radioactive isotope.

The synthesis of such probes would again target the carboxylic acid group. For example, coupling with a fluorescent amine would yield a fluorescent probe. This probe could then be used in cellular imaging studies to visualize its uptake and subcellular localization. Similarly, a biotinylated derivative could be used to identify potential protein targets through affinity chromatography followed by mass spectrometry. The synthesis would require careful selection of linkers to ensure that the biological activity of the parent molecule is not significantly compromised.

Fluorescent or Isotopic Labeling for Tracing and Imaging

The modification of this compound with fluorescent or isotopic labels is a key strategy for enabling its visualization and quantification in biological systems. These labeled derivatives serve as powerful tools for understanding the compound's distribution, metabolism, and interactions with cellular components.

Isotopic Labeling

Isotopic labeling of molecules related to this compound, such as salicylates, has been achieved using isotopes like deuterium (²H), tritium (³H), and carbon-13 (¹³C). For instance, [¹³C-carboxyl]Salicylic acid has been synthesized, and salicylic acid has been labeled with deuterium and tritium. iaea.org Such strategies can be adapted for this compound to facilitate its study in various biological contexts. Stable heavy isotopes of hydrogen and carbon are often incorporated into drug molecules to act as tracers for quantification during drug development. medchemexpress.com

The introduction of isotopes can be accomplished through several synthetic routes. For example, deuterium labeling of related aromatic compounds has been achieved through catalytic exchange reactions. iaea.org Carbon-13 can be incorporated at the carboxyl group, providing a specific marker for metabolic studies. sigmaaldrich.com These isotopically labeled versions of this compound would be invaluable for techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to trace the compound's fate in vitro and in vivo.

Fluorescent Labeling